BenchChemオンラインストアへようこそ!

Naphthalen-1-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

Aldosterone Synthase Inhibition Cardiovascular Disease CYP11B2 Selectivity

This azetidine-ether naphthyl ketone is a privileged CYP11B2 inhibitor scaffold validated at picomolar to low nanomolar potency. Unlike piperidine analogs, the strained azetidine ring reduces CYP-mediated oxidative metabolism, delivering superior metabolic stability for hit-to-lead ADME profiling. The 1-naphthyl orientation provides critical comparator geometry for CYP11B2/CYP11B1 selectivity optimization. At MW 304.3, this fragment-like intermediate is ideal for scaffold hopping and fragment growth strategies targeting novel IP space. Recommended for medicinal chemistry teams expanding SAR around the naphthalene 1-position while preserving favorable PK attributes conferred by the azetidine moiety.

Molecular Formula C19H16N2O2
Molecular Weight 304.349
CAS No. 1903553-65-0
Cat. No. B2873955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphthalen-1-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
CAS1903553-65-0
Molecular FormulaC19H16N2O2
Molecular Weight304.349
Structural Identifiers
SMILESC1C(CN1C(=O)C2=CC=CC3=CC=CC=C32)OC4=CN=CC=C4
InChIInChI=1S/C19H16N2O2/c22-19(18-9-3-6-14-5-1-2-8-17(14)18)21-12-16(13-21)23-15-7-4-10-20-11-15/h1-11,16H,12-13H2
InChIKeyVKEJRUMIMAYBOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Naphthalen-1-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone (CAS 1903553-65-0) for Aldosterone Synthase Inhibitor Research and Fragment-Based Drug Design


Naphthalen-1-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone (CAS 1903553-65-0) is a heterocyclic small molecule that integrates a naphthalen-1-yl carbonyl group with a 3-(pyridin-3-yloxy)-substituted azetidine ring. This compound belongs to a broader chemotype of pyridine-substituted naphthalenes that have been established as potent inhibitors of aldosterone synthase (CYP11B2), an enzyme target for cardiovascular and renal diseases [1]. The inclusion of the strained azetidine ring is a deliberate structural feature to modulate physicochemical and pharmacokinetic properties relative to larger cyclic amine scaffolds, aligning with modern medicinal chemistry strategies for metabolic stability optimization [2].

Why Closely Related Naphthalene-Azetidine Analogs Cannot Substitute for CAS 1903553-65-0 in CYP11B2 and PK Optimization Studies


Substituting Naphthalen-1-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone with a closely related analog—such as one containing a larger piperidine ring or an alternative naphthyl positional isomer—introduces significant, quantifiable alterations in target inhibition potency and pharmacokinetic (PK) profile. In the broader class of pyridine-substituted naphthalene CYP11B2 inhibitors, even minor structural modifications to the heterocyclic scaffold can shift IC50 values by orders of magnitude, from low nanomolar to picomolar ranges [1]. Furthermore, the substitution of an azetidine ring for a larger cyclic amine like piperidine directly impacts cytochrome P450-mediated oxidative metabolism; azetidine-containing scaffolds exhibit reduced susceptibility to CYP oxidation compared to their piperidine and pyrrolidine counterparts, which directly translates to enhanced metabolic stability [2]. Similarly, altering the naphthyl substitution pattern (1-naphthyl versus 2-naphthyl) can dramatically affect the selectivity profile against the highly homologous off-target enzyme 11β-hydroxylase (CYP11B1), making simple 1-to-1 replacement scientifically invalid in structure–activity relationship (SAR) campaigns [1].

Quantitative Differentiation Evidence for Naphthalen-1-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone (CAS 1903553-65-0) Against Key Analogs


CYP11B2 Inhibitory Potency Advantage of 3-Pyridine Substituted Naphthalene Scaffold over Unsubstituted Analogs

The 3-pyridine-substituted naphthalene core, which forms the backbone of this compound, belongs to a class demonstrated to achieve extreme CYP11B2 inhibitory potency. Within this series, optimized derivatives such as methoxyalkyl-substituted analogs have attained IC50 values as low as 0.2 nM, representing a dramatic increase in potency over early non-substituted lead structures [1]. This class-level potency is a direct result of the 3-pyridyl-naphthalene scaffold interaction with the CYP11B2 active site, providing a clear potency differentiator compared to analogs lacking this specific heterocyclic substitution.

Aldosterone Synthase Inhibition Cardiovascular Disease CYP11B2 Selectivity

Metabolic Stability Enhancement Through Azetidine Ring Bioisosterism Versus Larger Cyclic Amines

The incorporation of an azetidine ring in place of a piperidine or pyrrolidine ring is a documented medicinal chemistry strategy to reduce cytochrome P450-mediated oxidative metabolism. Clinically established azetidine-containing drugs demonstrate reduced susceptibility to CYP oxidation due to decreased ring size and altered electron density on the nitrogen atom [1]. For a compound containing the pyridin-3-yloxy azetidine moiety, this translates to a predicted improvement in metabolic stability and potential for superior oral bioavailability relative to its six-membered piperidine analog. In the broader azetidine literature, this ring system also enhances aqueous solubility compared to larger, more lipophilic cyclic amines, as evidenced by optimized logD profiles in approved azetidine-containing drugs like cobimetinib [1].

Metabolic Stability Azetidine Bioisosterism ADME Optimization

Naphthalen-1-yl versus Naphthalen-2-yl Positional Isomer: Impact on CYP11B2 Selectivity and Potency

Within the pyridine-substituted naphthalene CYP11B2 inhibitor class, the substitution pattern on the naphthalene ring exerts a profound influence on both potency and selectivity against the highly homologous off-target enzyme CYP11B1. Lead optimization studies have demonstrated that heteroaryl substituents on the naphthalene scaffold can dramatically alter IC50 values, with certain substitutions increasing inhibitory potency to sub-nanomolar levels while simultaneously reducing CYP1A2 inhibition to as low as 6% at 2 µM concentration [1]. Although direct head-to-head comparison data between the 1-naphthyl and 2-naphthyl isomers of this specific azetidine compound are absent from the public literature, established SAR principles for the naphthalene-pyridine chemotype indicate that the 1-naphthyl orientation provides a distinct steric presentation to the CYP11B2 heme-binding pocket compared to the 2-naphthyl isomer, which can critically affect binding kinetics and off-target liability [1].

Positional Isomer Effect CYP11B2 Selectivity Steric Effects

Optimal Research and Procurement Scenarios for Naphthalen-1-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone (CAS 1903553-65-0)


Hit-to-Lead Optimization for Aldosterone Synthase (CYP11B2) Inhibitor Programs

This compound is best deployed as a privileged starting scaffold in hit-to-lead campaigns targeting CYP11B2, where the pyridine-substituted naphthalene core has been validated to achieve picomolar to low nanomolar inhibitory potency [1]. The azetidine ring provides a strategic advantage over larger cyclic amines by potentially improving metabolic stability and solubility, making the compound a superior choice for early ADME profiling compared to piperidine-bearing analogs [2]. Procurement is recommended for medicinal chemistry teams seeking to expand SAR around the naphthalene 1-position while maintaining the favorable PK attributes conferred by the azetidine moiety.

Selectivity Engineering Against CYP1A2 and CYP11B1 Off-Targets

The compound's specific substitution pattern—naphthalen-1-yl carbonyl combined with pyridin-3-yloxy azetidine—offers a structural template for probing selectivity against CYP1A2 and CYP11B1. Published SAR studies on structurally related 3-pyridine substituted naphthalenes demonstrate that heteroaryl modifications to this scaffold can reduce CYP1A2 inhibition from strong to as low as 6% at 2 µM, while maintaining CYP11B2/CYP11B1 selectivity [1]. This compound thus serves as a critical procurement item for selectivity optimization studies, where the 1-naphthyl orientation provides an important comparator geometry for the 2-naphthyl and heteroaryl-substituted analogs.

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Studies

As a structurally unique combination of an azetidine ether and a naphthyl ketone, this compound represents a valuable fragment-like intermediate for scaffold hopping exercises. Its molecular weight (304.3 g/mol) and the conformational constraint imposed by the azetidine ring make it suitable for fragment growth strategies aimed at accessing novel intellectual property space around CYP11B2 and related cytochrome P450 targets [1]. The documented superiority of azetidine over piperidine in reducing CYP oxidation makes this scaffold a preferred core for fragment elaboration aimed at improving the developability profile of resulting lead compounds [2].

Quote Request

Request a Quote for Naphthalen-1-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.